molecular formula C11H16N4O2 B015781 1,3-Dipropylxanthine CAS No. 31542-62-8

1,3-Dipropylxanthine

Cat. No. B015781
CAS RN: 31542-62-8
M. Wt: 236.27 g/mol
InChI Key: MJVIGUCNSRXAFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dipropylxanthine is a drug that acts as a potent and selective antagonist for the adenosine A1 receptor . It has high selectivity for A1 over other adenosine receptor subtypes . It is also known as 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX) and possesses anti-cancer functionality .


Molecular Structure Analysis

The molecular formula of 1,3-Dipropylxanthine is C11H16N4O2 . It contains a total of 34 bonds; 18 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 2 double bonds, 5 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 urea (-thio) derivative, 1 imide(s) (-thio), and 1 Imidazole .

Scientific Research Applications

  • Adenosine Receptor Antagonist : It is used as an adenosine receptor antagonist, aiding in receptor probes, radioiodination, avidin binding, and the preparation of affinity columns (Jacobson et al., 1985).

  • Antagonist Radioligand : 1,3-Dipropyl-8-phenylxanthine, a derivative, is used as an antagonist radioligand for adenosine receptors, offering higher receptor affinity, specific activity, and lower nonspecific membrane binding (Jacobson et al., 1986).

  • Competitive Inhibitors : Conjugates of 1,3-Dipropylxanthine can act as competitive inhibitors of adenosine binding to A1 and A2-adenosine receptors, potentially enhancing pharmacodynamic and pharmacokinetic parameters (Jacobson et al., 1986).

  • Selective Antagonist at Brain Receptors : 1,3-Dipropyl-8-phenylxanthine is a potent and selective antagonist at A1- and A2-adenosine receptors in brain tissue, useful in neuroscience research (Daly et al., 1986).

  • Therapeutic Uses in Cystic Fibrosis : It activates chloride efflux from cells, suggesting potential therapeutic uses in treating cystic fibrosis (Arispe et al., 1998).

  • Potent Antagonist for A1-Adenosine Receptors : Demonstrated as a potent and selective antagonist for A1-adenosine receptors (Shamim et al., 1988).

  • Study of Adenosine A1 Receptors in the Brain : [3H]XCC, a functionalized congener of 1,3-dipropylxanthine, is used to study adenosine A1 receptors in the rat brain (Jarvis et al., 1987).

  • Antagonist Radioligand in Cardiac Research : 8-Cyclopentyl-1,3-[3H]dipropylxanthine is valuable for characterizing cardiac adenosine receptors (Leid et al., 1988).

  • Inducing Apoptosis in Jurkat T Cells : 1,3-Dipropylcyclopentylxanthine (DPCPX) triggers apoptosis in Jurkat T cells through a receptor-independent mechanism (Mirabet et al., 1997).

  • Selective Adenosine A1 Antagonist : Xanthines with C8 chiral substituents, like 1,3-Dipropylxanthine, are potent and selective adenosine A1 antagonists (Peet et al., 1993).

Future Directions

1,3-Dipropylxanthine has been used to study the function of the adenosine A1 receptor in animals . It has been found to be involved in several important functions such as regulation of breathing and activity in various regions of the brain . Future research may focus on further understanding its mechanism of action and potential therapeutic applications.

properties

IUPAC Name

1,3-dipropyl-7H-purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O2/c1-3-5-14-9-8(12-7-13-9)10(16)15(6-4-2)11(14)17/h7H,3-6H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJVIGUCNSRXAFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C(=O)N(C1=O)CCC)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00185447
Record name 1,3-Dipropylxanthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00185447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dipropylxanthine

CAS RN

31542-62-8
Record name 1,3-Dipropylxanthine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031542628
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Dipropylxanthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00185447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-DIPROPYLXANTHINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z02T66W92D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Dipropylxanthine
Reactant of Route 2
Reactant of Route 2
1,3-Dipropylxanthine
Reactant of Route 3
Reactant of Route 3
1,3-Dipropylxanthine
Reactant of Route 4
Reactant of Route 4
1,3-Dipropylxanthine
Reactant of Route 5
1,3-Dipropylxanthine
Reactant of Route 6
1,3-Dipropylxanthine

Citations

For This Compound
5,060
Citations
RF Bruns, JH Fergus, EW Badger, JA Bristol… - Naunyn-Schmiedeberg's …, 1987 - Springer
8-Cyclopentyl-1,3-dipropylxanthine (PD 116,948) is a very potent, very A 1 -selective adenosine antagonist, with a K i of 0.46 nM in 3 H-CHA binding to A 1 receptors in rat whole brain …
Number of citations: 480 0-link-springer-com.brum.beds.ac.uk
MJ Lohse, KN Klotz, J Lindenborn-Fotinos… - Naunyn-Schmiedeberg's …, 1987 - Springer
The properties of 8-cyclopentyl-1,3-dipropylxanthine (DPCPX) as an antagonist ligand for A 1 adenosine receptors were examined and compared with other radioligands for this …
Number of citations: 494 0-link-springer-com.brum.beds.ac.uk
J Shimada, F Suzuki, H Nonaka… - Journal of medicinal …, 1991 - ACS Publications
Adenosine elicits a wide variety of physiological re-sponses1 via interactions with two major subtypes of ex-tracellular receptors, designated as A1 and A2. Considerable efforts to …
Number of citations: 42 0-pubs-acs-org.brum.beds.ac.uk
RJ Knight, CJ Bowmer, MS Yates - British journal of …, 1993 - Wiley Online Library
1 The diuretic effect of the selective A 1 adenosine receptor antagonist, 8‐cyclopentyl‐1,3‐dipropylxanthine (CPX), was investigated in anaesthetized rats. 2 CPX (0.1 mg kg −1 , iv) …
D Martens, MJ Lohse, U Schwabe - Circulation research, 1988 - Am Heart Assoc
The purpose of the present study was the identification of A1 adenosine receptors in intact rat ventricular myocytes, which are thought to mediate the negative inotropic effects of …
Number of citations: 46 www.ahajournals.org
RS Redman, EM Silinsky - Molecular pharmacology, 1993 - Citeseer
The effect of 8-cyclopentyl-1, 3-dipropylxanthine(DPCPX), a selective A1 adenosine receptor antagonist, was studied at frog motor nerve endings in the hope of determining whether the …
Number of citations: 51 citeseerx.ist.psu.edu
BE Cohen, G Lee, KA Jacobson, YC Kim, Z Huang… - Biochemistry, 1997 - ACS Publications
Cystic fibrosis is an autosomal recessive disorder affecting chloride transport in pancreas, lung, and other tissues, which is caused by mutations in the cystic fibrosis transmembrane …
Number of citations: 66 0-pubs-acs-org.brum.beds.ac.uk
RG Weber, CR Jones, MJ Lohse… - Journal of …, 1990 - Wiley Online Library
A 1 adenosine receptors were labeled in rat brain sections with the antagonist [ 3 H]8‐cyclopentyl‐1,3‐dipropylxanthine ([ 3 H]DPCPX) and visualized at the light microscopic level …
N Arispe, J Ma, KA Jacobson, HB Pollard - Journal of Biological Chemistry, 1998 - ASBMB
8-Cyclopentyl-1,3-dipropylxanthine (CPX) and 1,3-diallyl-8-cyclohexylxanthine (DAX) are xanthine adenosine antagonists which activate chloride efflux from cells expressing either wild-…
Number of citations: 82 www.jbc.org
MT Shamim, D Ukena, WL Padgett… - Journal of medicinal …, 1988 - ACS Publications
A series of 1, 3-dipropylxanthines were prepared with a variety of substituentsat the 8-position. These included 8-aryl and 8-cycloalkyl groups. Polar carboxylate and carboxamide …
Number of citations: 58 0-pubs-acs-org.brum.beds.ac.uk

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.